molecular formula C7H13NSSi B13672821 2-Methyl-5-(trimethylsilyl)thiazole

2-Methyl-5-(trimethylsilyl)thiazole

Cat. No.: B13672821
M. Wt: 171.34 g/mol
InChI Key: IUQHVTBAGLMFJF-UHFFFAOYSA-N
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Description

2-Methyl-5-(trimethylsilyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a trimethylsilyl group at the 5-position. Thiazoles are known for their aromaticity and are found in various biologically active molecules, including vitamins and drugs .

Chemical Reactions Analysis

2-Methyl-5-(trimethylsilyl)thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trimethylsilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse physiological effects .

Comparison with Similar Compounds

2-Methyl-5-(trimethylsilyl)thiazole can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C7H13NSSi

Molecular Weight

171.34 g/mol

IUPAC Name

trimethyl-(2-methyl-1,3-thiazol-5-yl)silane

InChI

InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3

InChI Key

IUQHVTBAGLMFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)[Si](C)(C)C

Origin of Product

United States

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